N-[(2,5-dimethylphenyl)methyl]cyclopropanamine
Overview
Description
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine: is an organic compound with the molecular formula C12H17N. It features a cyclopropane ring attached to an amine group, which is further connected to a 2,5-dimethylphenylmethyl group. This compound is notable for its unique structure, which includes a three-membered cyclopropane ring and an aromatic benzene ring with two methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylphenyl)methyl]cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Attachment of the Amine Group: The amine group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Introduction of the 2,5-Dimethylphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction, where the cyclopropanamine reacts with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[(2,5-dimethylphenyl)methyl]cyclopropanamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it reacts with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Secondary or tertiary amines
Scientific Research Applications
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, with possible applications in drug discovery and development.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylphenyl)methyl]cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring and aromatic benzene ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dimethylphenyl)methyl]cyclopropanamine
- N-[(3,5-dimethylphenyl)methyl]cyclopropanamine
- N-[(2,5-dimethylphenyl)methyl]cyclobutanamine
Uniqueness
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is unique due to its specific substitution pattern on the benzene ring and the presence of a cyclopropane ring. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-3-4-10(2)11(7-9)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBBUFPSJVLXRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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